An In-Depth Technical Guide to Boc-Aminooxy-PEG4-CH2-Boc: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to Boc-Aminooxy-PEG4-CH2-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG4-CH2-Boc is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule that has emerged as a critical tool in the field of targeted protein degradation.[1][2] Specifically, it serves as a versatile component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker element is a key determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] This guide provides a comprehensive technical overview of Boc-Aminooxy-PEG4-CH2-Boc, including its chemical properties, applications in PROTAC synthesis, and the underlying biological pathways.
Physicochemical Properties
Boc-Aminooxy-PEG4-CH2-Boc is characterized by a central PEG4 chain, which imparts hydrophilicity and flexibility. The molecule is flanked by two tert-butyloxycarbonyl (Boc)-protected functional groups: an aminooxy group at one terminus and a methylene-Boc group at the other. The Boc protecting groups can be selectively removed under specific chemical conditions to enable sequential conjugation to a POI ligand and an E3 ligase ligand.
| Property | Value | Source(s) |
| Chemical Name | Boc-Aminooxy-PEG4-CH2-Boc | |
| CAS Number | 2062663-63-0 | [5] |
| Molecular Formula | C19H37NO9 | |
| Molecular Weight | 423.5 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM | [6] |
Note: Exact values for properties such as melting point and boiling point are not consistently reported and can vary between suppliers.
Core Application: PROTAC Synthesis
The primary application of Boc-Aminooxy-PEG4-CH2-Boc is as a linker in the modular synthesis of PROTACs. The bifunctional nature of the molecule allows for a stepwise and controlled assembly of the final heterobifunctional degrader. The PEG4 spacer offers several advantages in PROTAC design, including enhanced aqueous solubility and the ability to span the distance required for the formation of a productive ternary complex.[4][7]
General Synthetic Workflow
The synthesis of a PROTAC using Boc-Aminooxy-PEG4-CH2-Boc typically involves the following key steps:
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Selective Deprotection: One of the Boc-protected termini is deprotected to reveal a reactive functional group. For instance, acidic conditions can be used to remove the Boc group from the aminooxy moiety, making it available for conjugation.
-
First Ligand Coupling: The deprotected linker is then reacted with the first ligand (either the POI-binding ligand or the E3 ligase-binding ligand).
-
Second Deprotection: The remaining Boc group on the other end of the linker-ligand conjugate is then removed.
-
Second Ligand Coupling: The newly deprotected functional group is reacted with the second ligand to complete the synthesis of the PROTAC molecule.
-
Purification: The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).
Experimental Protocols
Materials and Reagents
-
Boc-Aminooxy-PEG4-CH2-Boc
-
POI-binding ligand with a suitable functional group for conjugation
-
E3 ligase-binding ligand with a suitable functional group for conjugation
-
Deprotection reagents (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))
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Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., diisopropylethylamine (DIPEA))
-
Anhydrous solvents (e.g., dimethylformamide (DMF), DCM)
-
Reagents for purification (e.g., HPLC grade solvents)
Procedure
Step 1: Selective Deprotection of the Aminooxy Terminus
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Dissolve Boc-Aminooxy-PEG4-CH2-Boc in a minimal amount of anhydrous DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM several times to ensure complete removal of residual acid. The resulting deprotected linker can be used directly in the next step.
Step 2: Coupling of the First Ligand
-
Dissolve the deprotected linker and the first ligand (e.g., a carboxylic acid-functionalized POI ligand) in anhydrous DMF.
-
Add coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ligand-linker conjugate by flash column chromatography.
Step 3: Deprotection of the Second Terminus
-
Follow a similar deprotection procedure as in Step 1, using appropriate conditions to remove the second Boc group without affecting the coupled ligand.
Step 4: Coupling of the Second Ligand
-
Follow a similar coupling procedure as in Step 2 to attach the second ligand to the deprotected end of the ligand-linker conjugate.
Step 5: Final Purification
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC to obtain the high-purity product.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Mechanism of Action and Signaling Pathway
PROTACs synthesized using linkers like Boc-Aminooxy-PEG4-CH2-Boc function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
The Ubiquitin-Proteasome System
The UPS is a highly regulated process for the degradation of cellular proteins. It involves a three-enzyme cascade:
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E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to a lysine (B10760008) residue on the substrate.
This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Boc-Aminooxy-PEG4-CH2CO2H - Immunomart [immunomart.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
